Cas no 885187-19-9 ((2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile)

(2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile 化学的及び物理的性質
名前と識別子
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- (E)-2-(4-chlorophenyl)sulfonyl-3-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-enenitrile
- (Z)-2-(4-chlorophenyl)sulfonyl-3-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-enenitrile
- (2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile
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- インチ: 1S/C21H22ClN3O2S/c1-16-4-3-5-21(17(16)2)25-12-10-24(11-13-25)15-20(14-23)28(26,27)19-8-6-18(22)7-9-19/h3-9,15H,10-13H2,1-2H3
- InChIKey: IEJXFWLMABQMEM-UHFFFAOYSA-N
- SMILES: C(#N)C(S(C1=CC=C(Cl)C=C1)(=O)=O)=CN1CCN(C2=CC=CC(C)=C2C)CC1
(2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3225-7764-1mg |
(2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-enenitrile |
885187-19-9 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3225-7764-5μmol |
(2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-enenitrile |
885187-19-9 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-7764-2μmol |
(2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-enenitrile |
885187-19-9 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3225-7764-25mg |
(2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-enenitrile |
885187-19-9 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
A2B Chem LLC | BA71702-10mg |
(2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-enenitrile |
885187-19-9 | 10mg |
$291.00 | 2024-04-19 | ||
Life Chemicals | F3225-7764-3mg |
(2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-enenitrile |
885187-19-9 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-7764-5mg |
(2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-enenitrile |
885187-19-9 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3225-7764-20μmol |
(2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-enenitrile |
885187-19-9 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3225-7764-10μmol |
(2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-enenitrile |
885187-19-9 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
A2B Chem LLC | BA71702-5mg |
(2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-enenitrile |
885187-19-9 | 5mg |
$272.00 | 2024-04-19 |
(2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
(2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrileに関する追加情報
Chemical Profile of (2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile (CAS No. 885187-19-9)
The compound (2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile, identified by its CAS number 885187-19-9, represents a significant advancement in the field of medicinal chemistry. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple pharmacophoric units, including a sulfonyl group, a piperazine moiety, and an unsaturated aliphatic chain, makes it a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, there has been a growing interest in the exploration of piperazine derivatives as they exhibit a wide range of biological activities. Piperazines are known for their ability to modulate neurotransmitter systems, making them valuable candidates for the treatment of neurological and psychiatric disorders. The specific substitution pattern in (2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile enhances its interactions with target proteins, thereby improving its pharmacological profile.
The sulfonyl group at the 2-position of the molecule plays a crucial role in determining its binding affinity and selectivity. Sulfonyl compounds are widely recognized for their inhibitory effects on various enzymes and receptors. In particular, the 4-chlorobenzenesulfonyl moiety is known to enhance metabolic stability while maintaining strong binding interactions. This feature is particularly important in drug design, as it helps to prolong the half-life of the compound within the body.
The unsaturated aliphatic chain in this compound contributes to its lipophilicity, which is a critical factor in drug absorption and distribution. By optimizing the length and composition of this chain, researchers can fine-tune the compound's pharmacokinetic properties. Additionally, the presence of a nitrile group at the terminal position introduces a polar moiety that can enhance solubility and improve cellular penetration.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in the development of effective pharmaceuticals. Computational modeling and experimental screening have been instrumental in identifying key structural features that contribute to biological activity. In the case of (2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile, these studies have revealed that modifications to the piperazine ring and the sulfonyl substituent can significantly alter its pharmacological effects.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework efficiently. These methods not only improve synthetic efficiency but also allow for greater control over stereochemistry, which is essential for biological activity.
Once synthesized, (2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile undergoes rigorous biological testing to evaluate its efficacy and safety. In vitro assays are conducted to assess its interaction with target enzymes and receptors, while in vivo studies provide insights into its pharmacokinetic behavior and potential therapeutic effects. These evaluations are crucial for determining whether the compound progresses to clinical trials and eventual drug development.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like (2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile. Predictive models can analyze large datasets to predict biological activity and optimize molecular structures. This approach has significantly reduced the time and cost associated with traditional drug development pipelines.
In conclusion, (2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile (CAS No. 885187-19-9) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents. With ongoing research and advancements in synthetic methodologies, this compound holds significant promise for addressing unmet medical needs.
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